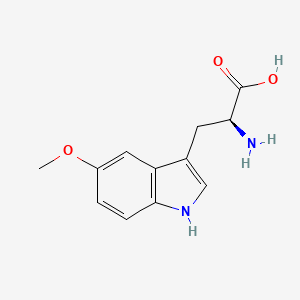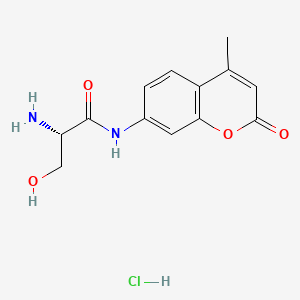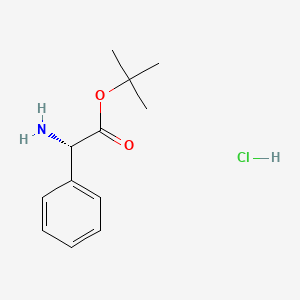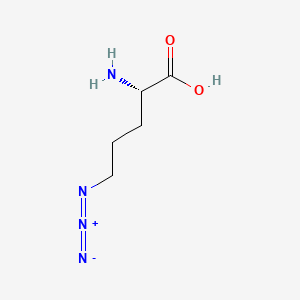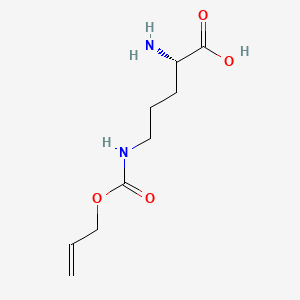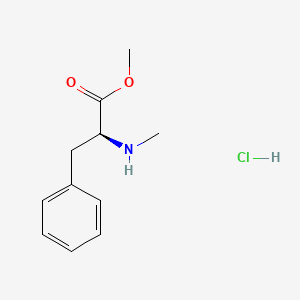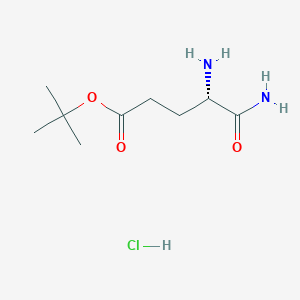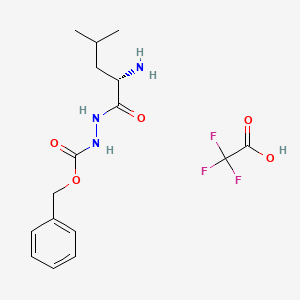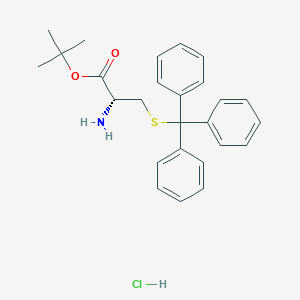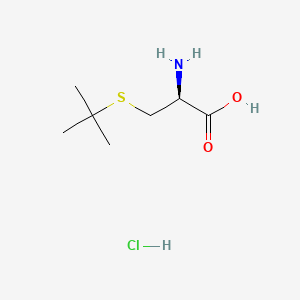
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
説明
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, also known as S-TBPAC-HCl, is an organic compound that can be used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two non-superimposable mirror images, and is an important building block for many enantiomerically pure compounds. S-TBPAC-HCl has been used in a range of research applications, including synthesis, drug design, and biochemistry.
科学的研究の応用
Chiral Monomer Synthesis for Polyamide
The synthesis of chiral monomers, such as N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide, demonstrates the utility of amino acid derivatives in the development of advanced materials. This process involves regioselective attack and azide derivative formation, highlighting the role of amino acid derivatives in polymer science (Gómez, Orgueira, & Varela, 2003).
Enantioselective Synthesis in Medicinal Chemistry
The enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, showcases the application in synthesizing bioactive compounds. This process involves the use of glycine derivatives, demonstrating the importance of amino acid derivatives in crafting molecules with potential therapeutic applications (Pajouhesh et al., 2000).
Alkylation Reactions for Amino Acid Derivatives
Enantioselective alkylation of amino acid derivatives highlights the synthetic utility of these compounds in creating enantioenriched molecules. This includes the synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the versatility of amino acid derivatives in organic synthesis (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
Fluorescent Probes and Medicinal Chemistry
The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives for use in 19F NMR illustrates the application of amino acid derivatives in creating sensitive probes for biochemical studies. This highlights their use in developing tools for medicinal chemistry and biological research (Tressler & Zondlo, 2014).
Hydrogels for Biomedical Applications
The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including amino acid derivatives, for enhanced swelling properties and thermal stability, demonstrates the role of these derivatives in developing materials with potential medical applications (Aly & El-Mohdy, 2015).
作用機序
Target of Action
It’s known that amino acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The tert-butyl group attached to the molecule is known for its unique reactivity pattern . This group can participate in various chemical transformations, which might influence the interaction of the compound with its targets .
Biochemical Pathways
The compound, being an amino acid derivative, could potentially be involved in protein synthesis and other biochemical pathways related to amino acid metabolism . The tert-butyl group of the compound might also have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to influence the solubility and stability of the compounds it is attached to , which could impact the bioavailability of the compound.
Result of Action
Given its structure, it might influence the function of proteins or enzymes it interacts with, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride . The crowded tert-butyl group of the compound might also influence its reactivity and stability in different environments .
特性
IUPAC Name |
(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

